![molecular formula C16H14I3NO3 B14681912 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine CAS No. 37642-60-7](/img/structure/B14681912.png)
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes multiple iodine atoms and a phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, including iodination and coupling reactions. One common method involves the iodination of a phenylalanine derivative, followed by coupling with a hydroxy-iodophenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing advanced reactors and purification systems. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethyl sulfoxide (DMSO) for facilitating reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-iodophenylalanine: Lacks the additional iodine atoms, resulting in different chemical properties and biological activities.
3,5-Diiodo-L-tyrosine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is unique due to its multiple iodine atoms and specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
37642-60-7 |
|---|---|
Molekularformel |
C16H14I3NO3 |
Molekulargewicht |
649.00 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[(4-hydroxy-3-iodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H14I3NO3/c17-11-5-9(7-14(20)16(22)23)6-12(18)10(11)3-8-1-2-15(21)13(19)4-8/h1-2,4-6,14,21H,3,7,20H2,(H,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
DSBHIDNJTDGVEL-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


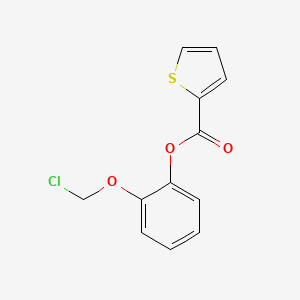
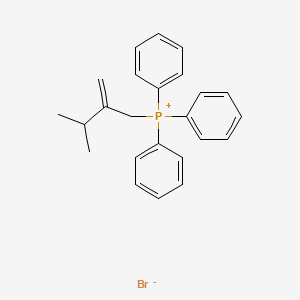



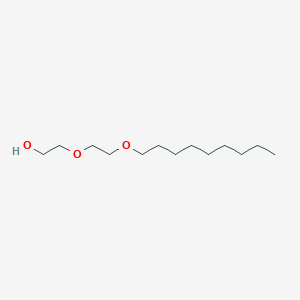
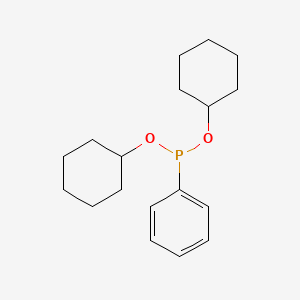

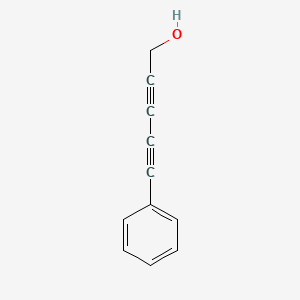
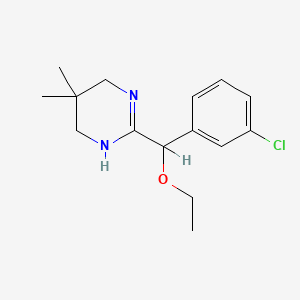

![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

